Silver thiocyanate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88951. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

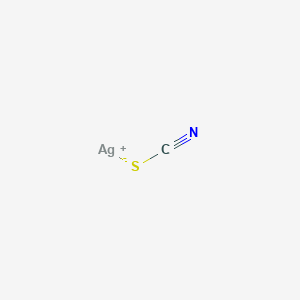

Structure

3D Structure of Parent

Propiedades

Número CAS |

1701-93-5 |

|---|---|

Fórmula molecular |

CHAgNS |

Peso molecular |

166.96 g/mol |

Nombre IUPAC |

silver;thiocyanic acid |

InChI |

InChI=1S/CHNS.Ag/c2-1-3;/h3H; |

Clave InChI |

KFDDCZCFSUJOBJ-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[Ag+] |

SMILES canónico |

C(#N)S.[Ag] |

Otros números CAS |

1701-93-5 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Foundational & Exploratory

Silver Thiocyanate (AgSCN): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver thiocyanate (AgSCN) is an inorganic coordination compound with a rich history and a growing portfolio of modern applications. This white, crystalline solid is most recognized for its role in analytical chemistry, but its utility extends to materials science and pharmacology. As a precursor for silver nanoparticles, it contributes to advancements in antimicrobials and electronics. Furthermore, its derivatives are under investigation as novel anticancer agents. This technical guide provides an in-depth overview of the core chemical and physical properties of AgSCN, detailed experimental protocols for its synthesis and characterization, and a summary of its applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a silver(I) salt of thiocyanic acid. It is a stable compound under ambient conditions, though it is known to be light-sensitive, potentially darkening upon prolonged exposure to light due to the photoreduction of silver ions.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | AgSCN | |

| Molecular Weight | 165.95 g/mol | |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 1701-93-5 | |

| Melting Point | Decomposes at approximately 170 °C | |

| Density | ~3.38 g/cm³ (calculated) |

Solubility

This compound is sparingly soluble in water and insoluble in ethanol and acetone. Its low solubility is a key characteristic utilized in analytical chemistry for the detection of silver or thiocyanate ions.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 0.14 mg/L | 19.96 | |

| Water | 6.68 mg/L | 100 | |

| Methanol | 0.0022 mg/kg | - | |

| Solubility Product (Ksp) | 1.03 x 10⁻¹² | 25 |

Crystal Structure

AgSCN crystallizes in the monoclinic system with the C2/c space group. The structure consists of zigzag chains of silver atoms and thiocyanate groups. The thiocyanate ligand is ambidentate, capable of binding through either the sulfur or nitrogen atom. In AgSCN, silver(I), a soft Lewis acid, coordinates to the soft sulfur atom and the harder nitrogen atom of different thiocyanate anions, leading to a bridging ligand arrangement. This results in a polymeric chain structure.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| Lattice Constants | a = 8.792(5) Å, b = 7.998(5) Å, c = 8.207(5) Å | |

| α = 90°, β = 93.75(1)°, γ = 90° | ||

| Molecules per unit cell (Z) | 8 | |

| Ag-N Bond Length | 2.11 Å | |

| Ag-S Bond Length | 2.42 Å | |

| C-N Bond Length | 1.18 Å | |

| C-S Bond Length | 1.65 Å | |

| S-C-N Bond Angle | ~179.6(5)° |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through a precipitation reaction between a soluble silver salt (typically silver nitrate) and a soluble thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate).

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Distilled water

-

Beakers

-

Stirring rod or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of silver nitrate in distilled water. A typical concentration is 0.1 M.

-

Prepare a separate equimolar solution of potassium thiocyanate or ammonium thiocyanate in distilled water (e.g., 0.1 M).

-

-

Precipitation:

-

Slowly add the thiocyanate solution to the silver nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

-

Continue stirring for a short period to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate several times with distilled water to remove any unreacted salts (e.g., potassium nitrate or ammonium nitrate).

-

Further wash the precipitate with ethanol or acetone to aid in drying.

-

-

Drying:

-

Dry the purified this compound precipitate in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Store the final product in a dark container to protect it from light.

-

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

X-ray Diffraction (XRD):

-

XRD is used to confirm the crystalline structure and phase purity of the AgSCN powder. The resulting diffraction pattern should match the known pattern for monoclinic AgSCN.

Infrared (IR) and Raman Spectroscopy:

-

Vibrational spectroscopy is used to identify the characteristic vibrational modes of the thiocyanate ligand.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference(s) |

| ~2160 | C≡N stretching | |

| ~750 | C-S stretching | |

| ~460 | S-C-N bending |

Thermogravimetric Analysis (TGA):

-

TGA can be used to study the thermal stability and decomposition of AgSCN. The compound is stable up to around 170 °C, after which it decomposes.

Applications

Analytical Chemistry

Due to its low solubility, the formation of a white precipitate of AgSCN is a classic qualitative test for the presence of Ag⁺ or SCN⁻ ions in a solution.

Materials Science

This compound serves as a precursor for the synthesis of silver-based nanomaterials. These nanoparticles have applications in electronics, catalysis, and photonics. AgSCN has also been investigated for its photocatalytic properties, showing the ability to degrade organic pollutants under UV irradiation.

Drug Development

While AgSCN itself is not used as a drug, its derivatives, particularly silver(I) phosphine complexes, have shown significant promise as anticancer agents. The complex known as UJ3, a this compound phosphine complex, has demonstrated efficacy against human esophageal cancer cells, comparable to the widely used chemotherapy drug cisplatin.

Mechanism of Action: The anticancer activity of these silver(I) phosphine complexes is primarily attributed to the induction of apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves:

-

Mitochondrial Targeting: The complexes appear to accumulate in the mitochondria of cancer cells.

-

Disruption of Mitochondrial Function: This leads to mitochondrial membrane depolarization, a decrease in ATP production, and an increase in reactive oxygen species (ROS).

-

Initiation of Apoptosis: The mitochondrial disruption triggers the release of cytochrome c, which in turn activates caspases (such as caspase-3 and -9), the "executioner" proteins of apoptosis.

A key advantage of these silver complexes is their selective toxicity towards cancerous cells while showing lower toxicity to healthy cells.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Proposed mechanism of action for silver(I) phosphine complexes in cancer cells.

Safety Information

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled. It should be stored away from light and moisture.

Conclusion

This compound is a versatile inorganic compound with well-established roles in analytical chemistry and emerging applications in materials science and medicine. Its straightforward synthesis and unique properties make it a valuable precursor for advanced materials. For drug development professionals, the potent and selective anticancer activity of its phosphine derivatives highlights a promising avenue for the development of novel chemotherapeutics. Further research into the biological mechanisms and structure-activity relationships of these silver complexes is warranted to fully realize their therapeutic potential.

An In-depth Technical Guide to the Crystal Structure of Silver Thiocyanate (AgSCN)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Silver thiocyanate (AgSCN) is an inorganic coordination polymer with significant applications ranging from a precursor in the synthesis of silver nanoparticles to a component in photocatalysis.[1][2] Its utility is intrinsically linked to its solid-state structure. A comprehensive understanding of the AgSCN crystal structure is paramount for controlling its properties and designing new materials. This document provides a detailed technical overview of the crystallographic analysis of this compound, focusing on its known polymorphs, the experimental protocols for their characterization, and a quantitative comparison of their structural parameters.

Polymorphism in this compound

This compound is known to exist in at least two crystalline forms, or polymorphs: a monoclinic phase (α-AgSCN) and an orthorhombic phase (β-AgSCN). The formation of a specific polymorph is highly dependent on the synthesis conditions.

The Monoclinic α-AgSCN Phase

The monoclinic form is the more commonly encountered and thermodynamically stable phase at ambient conditions. Its structure consists of endless zigzag chains of AgSCN units.[3] In these chains, the silver atom is covalently bonded to the sulfur atom of one thiocyanate group and the nitrogen atom of another.[3][4] These chains are further linked through silver-sulfur interactions, creating a three-dimensional network.[3] The coordination geometry around the Ag+ cation is described as tetrahedral, being surrounded by three thiocyanate (–SCN) ligands and one isothiocyanate (–NCS) ligand.[5]

The Orthorhombic β-AgSCN Phase

A less common, metastable orthorhombic phase can be prepared under specific conditions, such as rapid precipitation in the presence of gelatin.[6] This phase also features a three-dimensional polymeric network built from strongly bonded, nearly linear AgNCS units.[6] These units are interconnected by three long Ag-S bonds. The coordination environment at both the silver and sulfur atoms is considered intermediate between tetrahedral and trigonal pyramidal.[6]

Quantitative Crystallographic Data

The structural parameters for the two primary polymorphs of AgSCN have been determined using diffraction techniques. The data is summarized below for direct comparison.

Table 1: Crystallographic Data for AgSCN Polymorphs

| Parameter | Monoclinic (α-AgSCN) | Orthorhombic (β-AgSCN) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c (No. 15)[1][5][7] | Pmnn[6] |

| Lattice Parameters | a = 8.7210(8) Åb = 7.9318(8) Åc = 12.3329(5) Åβ = 138.750(3)°[5] | a = 4.083(1) Åb = 7.043(1) Åc = 11.219(2) Å[6] |

| Unit Cell Volume (V) | 562.497(9) ų[5] | 322.9(1) ų |

| Molecules per Cell (Z) | 8[1][5] | 4[6] |

Data for α-AgSCN is from a refinement at 275 K.[5]

Table 2: Selected Bond Lengths and Angles for AgSCN Polymorphs

| Parameter | Monoclinic (α-AgSCN) at 275 K[5] | Orthorhombic (β-AgSCN)[6] |

| Ag–S Bond Lengths (Å) | 2.411(11), 2.749(10), 2.995(11) | 2.64(1) (x2), 2.70(2) |

| Ag–N Bond Length (Å) | 2.150(5) | 2.00(5) |

| S–C Bond Length (Å) | 1.783(11) | Not specified |

| C–N Bond Length (Å) | 1.1447(35) | Not specified |

| S-C-N Bond Angle (°) | ~179.6[1] | "approximately linear"[6] |

| Ag Coordination Angle (°) | Bent at Ag (165°)[3] | Intermediate between tetrahedral/trigonal pyramidal[6] |

| S Coordination Angle (°) | Bent at S (104°)[3] | Intermediate between tetrahedral/trigonal pyramidal[6] |

Experimental Protocols

The determination of the crystal structure of AgSCN involves two key stages: synthesis of high-quality crystals and analysis by diffraction methods.

Synthesis of this compound Crystals

4.1.1 Synthesis of Monoclinic α-AgSCN: A common method for producing α-AgSCN is through a precipitation reaction.[1]

-

Procedure: An aqueous solution of silver nitrate (AgNO₃) is reacted with an aqueous solution of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).[1][8]

-

Reaction: AgNO₃(aq) + NH₄SCN(aq) → AgSCN(s) + NH₄NO₃(aq)

-

Crystal Growth: For single-crystal analysis, the AgSCN powder can be dissolved in a suitable solvent, like aqueous ammonia, from which single crystals form upon slow evaporation.[3]

4.1.2 Synthesis of Orthorhombic β-AgSCN: This metastable phase requires specific kinetic control during precipitation.[6]

-

Procedure: To a solution of bone gelatin (e.g., 12.5% at 343 K), solutions of silver nitrate (e.g., 1.15 M) and sodium thiocyanate (e.g., 1.22 M) are added simultaneously with vigorous stirring.[6] The presence of gelatin acts as a templating or stabilizing agent, favoring the formation of the orthorhombic phase.[6] The resulting microcrystals are then isolated and washed.[6]

Crystallographic Analysis

The primary technique for crystal structure determination is X-ray diffraction (XRD).

4.2.1 Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for elucidating the precise atomic arrangement.

-

Methodology:

-

A suitable single crystal (typically < 0.5 mm) is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is recorded by a detector.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is "solved" using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map.

-

The structure is then "refined" by adjusting atomic positions, site occupancies, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.[9]

-

4.2.2 X-ray Powder Diffraction (XRPD): XRPD is used for phase identification and can also be used for structure refinement, especially when single crystals are not available.[6]

-

Methodology:

-

A polycrystalline (powder) sample is prepared and placed in the diffractometer.

-

The sample is irradiated with X-rays over a range of angles (2θ).

-

The detector records the intensity of diffracted X-rays at each angle, producing a diffractogram (a plot of intensity vs. 2θ).

-

The resulting pattern is a fingerprint for the crystalline phase. For structure refinement, the Rietveld method is often employed, which involves fitting the entire experimental powder pattern with a calculated profile based on a structural model.[5]

-

4.2.3 Neutron Powder Diffraction: This technique is complementary to XRD and is particularly useful for accurately locating light atoms. It has been used for temperature-dependent studies of α-AgSCN.[5] The experimental workflow is analogous to that of XRPD.

Visualizations

Experimental and Computational Workflow

Caption: Workflow for AgSCN crystal structure determination.

Bonding in Monoclinic α-AgSCN

Caption: Coordination environment of Ag+ in α-AgSCN.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Structures, and Magnetism of Four One-Dimensional Complexes Using [Ni(CN)4]2− and Macrocyclic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Silver Thiocyanate in Water and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver thiocyanate (AgSCN), a compound of interest in various scientific and industrial applications, including as a precursor in the synthesis of silver nanoparticles. This document details the quantitative solubility data in various media, outlines experimental protocols for its determination, and visualizes the underlying chemical processes and experimental workflows.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application and synthesis. Below are summarized quantitative data on its solubility in water and other aqueous solutions.

Table 1: Solubility of this compound (AgSCN) in Water at Various Temperatures

| Temperature (°C) | Solubility (mg/L) | Molar Solubility (mol/L) | Solubility Product (Ksp) |

| 19.96 | 0.14[1] | 8.44 x 10⁻⁷ | - |

| 21 | 0.25[2] | 1.51 x 10⁻⁶ | - |

| 25 | 0.168[2] | 1.01 x 10⁻⁶ | 1.03 x 10⁻¹²[1][2] |

| 100 | 6.68[1] | 4.03 x 10⁻⁵ | - |

Note: Molar solubilities are calculated from the reported solubility in mg/L and the molar mass of AgSCN (165.95 g/mol ).

Table 2: Solubility of this compound in Aqueous Solutions

| Solvent/Solution | Solute Concentration | Temperature (°C) | AgSCN Solubility (mg/L) | Molar Solubility of AgSCN (mol/L) |

| Pure Water | - | 25 | 0.168[2] | 1.01 x 10⁻⁶ |

| 0.010 M NaSCN | 0.010 M | 25 | - | ~1.1 x 10⁻¹⁰ |

| 3 N AgNO₃ | 3 N | 25.2 | 43.2[1][2] | 2.60 x 10⁻⁴ |

| Ethanol | - | - | Insoluble[1][2] | - |

| Acetone | - | - | Insoluble[1][2] | - |

| Acids (dilute) | - | - | Insoluble[1][2] | - |

| Methanol | - | 25 | 0.0022 mg/kg | ~1.33 x 10⁻⁸ |

| Liquid SO₂ | - | 0 | 14 mg/kg | ~8.44 x 10⁻⁵ |

Factors Affecting Solubility

The solubility of this compound is influenced by several factors, primarily the common ion effect and the formation of complex ions.

-

Common Ion Effect: The solubility of AgSCN is significantly decreased in the presence of a common ion, either Ag⁺ or SCN⁻. For instance, in a 0.010 M sodium thiocyanate (NaSCN) solution, the molar solubility of AgSCN is drastically reduced due to the excess thiocyanate ions, which shifts the dissolution equilibrium to the left, favoring the solid AgSCN.

-

Complex Ion Formation: In the presence of a high concentration of thiocyanate ions, silver ions can form soluble complex ions, such as [Ag(SCN)₂]⁻, [Ag(SCN)₃]²⁻, and [Ag(SCN)₄]³⁻. This complex formation increases the overall solubility of this compound beyond what would be expected based on its Ksp value alone. Similarly, in a concentrated solution of silver nitrate, the formation of complexes can also enhance the solubility of AgSCN.

Experimental Protocols for Solubility Determination

Several experimental techniques can be employed to determine the solubility of sparingly soluble salts like this compound. Below are detailed methodologies for some of the key techniques.

Preparation of a Saturated this compound Solution

A saturated solution is a prerequisite for most solubility determination methods.

Materials:

-

This compound (AgSCN), solid

-

Deionized or distilled water

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a syringe filter)

Procedure:

-

Add an excess amount of solid this compound to a conical flask containing deionized water. The presence of undissolved solid is crucial to ensure saturation.

-

Stopper the flask to prevent evaporation.

-

Place the flask in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully filter the supernatant to obtain a clear, saturated solution of AgSCN. The filtration should be performed at the same temperature as the equilibration to avoid changes in solubility.

Titrimetric Determination (Volhard's Method)

Volhard's method is a back-titration procedure that can be used to determine the concentration of silver ions in the saturated solution.

Materials:

-

Saturated AgSCN solution (filtrate from 3.1)

-

Standardized potassium thiocyanate (KSCN) solution (e.g., 0.01 M)

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.01 M) of known excess

-

Ferric ammonium sulfate indicator solution (iron alum)

-

Concentrated nitric acid (HNO₃)

-

Burettes, pipettes, and conical flasks

Procedure:

-

Pipette a known volume of the clear, saturated AgSCN solution into a conical flask.

-

Add a known excess volume of the standardized AgNO₃ solution to the flask. This will precipitate all the thiocyanate ions from the AgSCN.

-

Acidify the solution with a few mL of concentrated nitric acid. This prevents the precipitation of ferric hydroxide.

-

Add a few drops of the ferric ammonium sulfate indicator.

-

Titrate the excess (unreacted) Ag⁺ ions with the standardized KSCN solution.

-

The endpoint is reached when a permanent, faint reddish-brown color appears, which is due to the formation of the [Fe(SCN)]²⁺ complex.

-

The concentration of Ag⁺ in the original saturated solution can be calculated by subtracting the moles of KSCN used for the back-titration from the initial moles of AgNO₃ added.

Potentiometric Titration

This method involves monitoring the potential of an electrode that is sensitive to the concentration of silver ions during a titration.

Materials:

-

Saturated AgSCN solution

-

Standardized potassium thiocyanate (KSCN) solution

-

Silver electrode (indicator electrode)

-

Reference electrode (e.g., calomel or Ag/AgCl electrode)

-

Potentiometer or pH/mV meter

-

Burette and magnetic stirrer

Procedure:

-

Pipette a known volume of the saturated AgSCN solution into a beaker.

-

Immerse the silver and reference electrodes in the solution.

-

Titrate the solution with the standardized KSCN solution, adding the titrant in small increments.

-

Record the potential (in millivolts) after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well beyond the equivalence point.

-

The equivalence point is determined from the point of maximum slope on a plot of potential versus volume of titrant added, or from the peak of a first or second derivative plot. The concentration of Ag⁺ can then be calculated.

Conductometric Method

The solubility of a sparingly soluble salt can be determined by measuring the conductivity of its saturated solution.

Materials:

-

Saturated AgSCN solution

-

Conductivity water (highly purified water with very low conductivity)

-

Conductivity meter and conductivity cell

-

Thermostatically controlled water bath

Procedure:

-

Prepare a saturated solution of AgSCN using conductivity water.

-

Calibrate the conductivity meter with standard solutions.

-

Rinse the conductivity cell with conductivity water and then with the saturated AgSCN solution.

-

Immerse the conductivity cell in the saturated AgSCN solution, ensuring it is thermostatically controlled at the desired temperature.

-

Measure the specific conductance of the saturated solution.

-

Measure the specific conductance of the conductivity water used.

-

The specific conductance of AgSCN is calculated by subtracting the specific conductance of the water from that of the solution.

-

The molar conductivity at infinite dilution (Λ₀) for AgSCN can be calculated from the literature values of the ionic conductivities of Ag⁺ and SCN⁻ ions (Kohlrausch's law).

-

The solubility (S) in mol/L can then be calculated using the formula: S = (1000 × κ) / Λ₀, where κ is the specific conductance of the AgSCN.

Visualizations

Dissolution and Equilibria of this compound

Caption: Dissolution and equilibria of this compound in an aqueous solution.

Experimental Workflow for Titrimetric (Volhard's Method) Determination of AgSCN Solubility

Caption: Workflow for determining AgSCN solubility using Volhard's method.

Logical Relationship of Factors Affecting AgSCN Solubility

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Solubility Product Constant (Ksp) of Silver Thiocyanate (AgSCN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of silver thiocyanate (AgSCN), a crucial parameter in various fields including analytical chemistry, materials science, and pharmaceutical development. This document details the fundamental principles, experimental methodologies for its determination, and relevant data presented in a clear, structured format.

Introduction to the Solubility Product Constant (Ksp)

The solubility product constant, Ksp, is the equilibrium constant for the dissolution of a solid substance into an aqueous solution. For this compound, the dissolution equilibrium is represented by the following equation:

AgSCN(s) ⇌ Ag⁺(aq) + SCN⁻(aq)

The Ksp expression is given by:

Ksp = [Ag⁺][SCN⁻]

where [Ag⁺] and [SCN⁻] are the molar concentrations of the silver and thiocyanate ions, respectively, in a saturated solution at a specific temperature. The Ksp value is a direct measure of a substance's solubility in a given solvent; a smaller Ksp value indicates lower solubility.

Quantitative Data for the Ksp of this compound

The solubility product of this compound is temperature-dependent. The following tables summarize the reported Ksp values at various temperatures.

Table 1: Solubility Product Constant (Ksp) of AgSCN at Standard Temperature

| Ksp Value | Temperature (°C) | Ionic Strength (mol/L) | Method |

| 1.03 x 10⁻¹² | 25 | Not Specified | Not Specified |

| 1.0 x 10⁻¹² | 25 | Not Specified | Not Specified[1][2][3] |

| 1.16 x 10⁻¹² | Not Specified | Not Specified | Not Specified |

Table 2: Solubility of AgSCN at Different Temperatures

| Temperature (°C) | Solubility (mg/L) |

| 19.96 | 0.14 |

| 21 | 0.25 |

| 100 | 6.68 |

Note: The Ksp can be calculated from the solubility data after converting mg/L to mol/L.

Experimental Protocols for Ksp Determination

The determination of the Ksp of AgSCN can be achieved through several analytical techniques. The most common and reliable methods are potentiometric titration and conductometry.

Potentiometric Titration (Volhard Method)

Potentiometric titration is a highly accurate method for determining the concentration of ions in a solution. The Volhard method is a specific type of back-titration used for the determination of halide and thiocyanate ions.[4][5][6] To determine the Ksp of AgSCN, a direct titration of a saturated AgSCN solution is not feasible due to the low ion concentrations. Instead, the concentration of either Ag⁺ or SCN⁻ in a saturated solution can be determined.

Principle: This method involves the titration of a known volume of a saturated AgSCN solution with a standardized solution of potassium thiocyanate (KSCN) or silver nitrate (AgNO₃). The endpoint of the titration is detected by a sharp change in the potential of an indicator electrode, typically a silver electrode.

Experimental Protocol:

Reagents and Equipment:

-

Silver nitrate (AgNO₃), 0.1 M standard solution

-

Potassium thiocyanate (KSCN), 0.1 M standard solution

-

Nitric acid (HNO₃), concentrated

-

Ferric ammonium sulfate indicator solution

-

Silver electrode (indicator electrode)

-

Saturated calomel electrode (SCE) or Ag/AgCl electrode (reference electrode)

-

Potentiometer or pH/mV meter

-

Buret, pipette, and other standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Saturated AgSCN Solution:

-

Add solid AgSCN to deionized water in a beaker.

-

Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

-

Titration Setup:

-

Pipette a known volume (e.g., 50.00 mL) of the clear, saturated AgSCN filtrate into a clean beaker.

-

Acidify the solution with a few drops of concentrated nitric acid to prevent the hydrolysis of the ferric indicator.

-

Add 1-2 mL of the ferric ammonium sulfate indicator solution.

-

Immerse the silver and reference electrodes into the solution.

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

-

Titration:

-

Titrate the solution with a standardized solution of KSCN (e.g., 0.01 M).

-

Record the potential (in mV) after each addition of the titrant.

-

Add the titrant in small increments, especially near the equivalence point, which is indicated by a large change in potential.

-

-

Data Analysis:

-

Plot a graph of potential (mV) versus the volume of KSCN added.

-

The equivalence point is the point of maximum inflection on the titration curve. This can be determined more accurately by plotting the first or second derivative of the curve.

-

At the equivalence point, the moles of added KSCN are equal to the moles of Ag⁺ in the saturated solution.

-

Calculate the molar concentration of Ag⁺ ([Ag⁺]).

-

Since the dissolution of AgSCN produces equal molar amounts of Ag⁺ and SCN⁻, [SCN⁻] = [Ag⁺].

-

Calculate the Ksp using the formula: Ksp = [Ag⁺]².

-

Conductometric Determination

Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. This method is particularly useful for determining the solubility of sparingly soluble salts.[7][8]

Principle: The conductivity of a saturated solution of AgSCN is measured. By knowing the molar ionic conductivities of Ag⁺ and SCN⁻ ions, the molar concentration of the salt, and thus its Ksp, can be calculated.

Experimental Protocol:

Reagents and Equipment:

-

Conductivity water (deionized water with very low conductivity)

-

Solid this compound (AgSCN)

-

Conductivity meter and conductivity cell

-

Thermostatically controlled water bath

-

Standard laboratory glassware

Procedure:

-

Preparation of Saturated AgSCN Solution:

-

Prepare a saturated solution of AgSCN in conductivity water at a precisely controlled temperature (e.g., 25.0 °C) as described in the potentiometric method.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Rinse the conductivity cell thoroughly with conductivity water and then with a small portion of the saturated AgSCN solution.

-

Immerse the conductivity cell into the saturated AgSCN solution, ensuring the electrodes are fully submerged and there are no air bubbles.

-

Allow the conductivity reading to stabilize and record the value (κ_solution).

-

Measure the conductivity of the conductivity water used to prepare the solution (κ_water).

-

-

Data Analysis:

-

The conductivity of the AgSCN is calculated by subtracting the conductivity of the water from that of the solution: κ_AgSCN = κ_solution - κ_water.

-

The molar conductivity at infinite dilution (Λ₀) for AgSCN is the sum of the limiting molar ionic conductivities of the individual ions: Λ₀(AgSCN) = λ₀(Ag⁺) + λ₀(SCN⁻). These values can be obtained from reference tables.

-

The molar solubility (S) of AgSCN is calculated using the formula: S = (1000 × κ_AgSCN) / Λ₀.

-

The Ksp is then calculated as: Ksp = S².

-

Visualizations

The following diagrams illustrate the fundamental equilibrium and a typical experimental workflow.

Caption: Dissolution equilibrium of this compound in an aqueous solution.

Caption: Experimental workflow for the potentiometric determination of AgSCN Ksp.

Factors Influencing Ksp

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility, and therefore Ksp, generally increases with temperature.[5]

-

Ionic Strength: In solutions with significant concentrations of other ions (a high ionic strength), the effective concentrations (activities) of Ag⁺ and SCN⁻ are lower than their molar concentrations. This "salt effect" can lead to a slight increase in the molar solubility of AgSCN.

-

Common Ion Effect: The presence of a common ion (either Ag⁺ from another soluble silver salt or SCN⁻ from another soluble thiocyanate) will decrease the solubility of AgSCN, in accordance with Le Châtelier's principle.

-

Complex Ion Formation: In the presence of excess thiocyanate ions, soluble complex ions such as [Ag(SCN)₂]⁻ can form, which increases the overall solubility of this compound.

Conclusion

This guide has provided a detailed overview of the solubility product constant of this compound, including its quantitative values and detailed experimental protocols for its determination. A thorough understanding of the Ksp of AgSCN and the factors that influence it is essential for researchers and professionals in various scientific disciplines, enabling precise control over precipitation and dissolution processes in their respective applications.

References

physical and chemical properties of silver thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver thiocyanate (AgSCN) is an inorganic compound with a rich history in analytical chemistry and a growing presence in modern materials science.[1] As a silver salt of thiocyanic acid, this white crystalline powder is recognized for its role as a reagent in halide detection and as a precursor in the synthesis of silver-based nanomaterials.[1][2] Its unique properties, including its limited solubility and photocatalytic potential, have garnered interest across various scientific disciplines, from analytical and electrochemistry to materials science and pharmaceuticals.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and visual representations of key processes to support researchers and drug development professionals in their work.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | silver;thiocyanate | [2] |

| CAS Number | 1701-93-5 | [1] |

| Molecular Formula | AgSCN | [1] |

| Molecular Weight | 165.95 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Odor | Odorless | [2] |

Solubility

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.14 mg/L | 19.96 | [2] |

| Water | 0.25 mg/L | 21 | [2] |

| Water | 6.68 mg/L | 100 | [2] |

| Ethanol | Insoluble | - | [2] |

| Acetone | Insoluble | - | [2] |

| Acids (dilute) | Insoluble (reacts with concentrated acids) | - | [2] |

| Methanol | 0.0022 mg/kg | - | [2] |

| Aqueous Ammonia | Soluble | - | |

| Aqueous Nitrates | Soluble | - | [2] |

| 3N Silver Nitrate | 43.2 mg/L | 25.2 | [2] |

| Liquid Sulfur Dioxide | 14 mg/kg | 0 | [2] |

| Solubility Product (Ksp) | 1.03 x 10⁻¹² | - | [2] |

Thermal and Crystalline Properties

| Property | Value | Reference |

| Melting Point | Decomposes at 170 °C (443 K) | [2] |

| Crystal Structure | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Lattice Constants | a = 8.792(5) Å, b = 7.998(5) Å, c = 8.207(5) Å, β = 93.75(1)° | [2] |

| Magnetic Susceptibility (χ) | -6.18 x 10⁻⁵ cm³/mol | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Precipitation

This protocol describes the synthesis of this compound through a simple precipitation reaction between silver nitrate and potassium thiocyanate.

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium thiocyanate (KSCN)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a calculated amount of silver nitrate in a volume of distilled water to create a solution of known concentration (e.g., 0.1 M).

-

In a separate beaker, dissolve an equimolar amount of potassium thiocyanate in the same volume of distilled water to create a solution of the same concentration.

-

-

Precipitation:

-

Place the silver nitrate solution on a magnetic stirrer and begin stirring.

-

Slowly add the potassium thiocyanate solution dropwise to the silver nitrate solution. A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with distilled water to remove any unreacted ions.

-

Wash the precipitate with ethanol to aid in drying.

-

-

Drying:

-

Transfer the filtered solid to a watch glass and dry in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

-

Store the dried this compound powder in a dark, dry place.

-

Characterization Techniques

XRD is used to confirm the crystalline structure of the synthesized this compound.

Sample Preparation:

-

A small amount of the dried this compound powder is finely ground using a mortar and pestle.

-

The powdered sample is then mounted onto a sample holder.

Instrument Parameters (Typical):

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 10-80°

-

Scan Speed: 2°/min

-

The resulting diffraction pattern can be compared with standard diffraction data for this compound (JCPDS cards) to confirm its phase and purity.

Vibrational spectroscopy is employed to identify the functional groups and bonding within the this compound molecule.

Sample Preparation:

-

For FTIR, a small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a paraffin oil mull can be prepared.[5]

-

For Raman spectroscopy, the powdered sample can be analyzed directly.

Key Vibrational Modes and Their Approximate Wavenumbers:

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| C≡N stretch | ~2160 | ~2140 | [5][6] |

| C-S stretch | ~735 | ~735 | [6] |

| N=C=S bend | ~450 | ~450 | [6] |

| Ag-S stretch | - | ~210 | [6] |

Visualizing Key Processes

The following diagrams illustrate important experimental and mechanistic pathways involving this compound.

References

- 1. BJNANO - Facile synthesis of silver/silver thiocyanate (Ag@AgSCN) plasmonic nanostructures with enhanced photocatalytic performance [beilstein-journals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Viologen-Directed Silver-Thiocyanate-Based Photocatalyst for Rhodamine B Degradation in Artificial Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Heterometallic Silver/Cadmium Thiocyanate Directed by Benzyl Viologen Possessing Photocurrent Response and Photocatalytic Degradation on Rhodamine B in Artificial Seawater [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. osti.gov [osti.gov]

An In-depth Technical Guide to the Coordination Chemistry of Silver(I) with Thiocyanate Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of silver(I) with thiocyanate ligands. It covers the synthesis, structural diversity, spectroscopic characterization, and key applications of these complexes, with a particular focus on their emerging role in drug development and materials science.

Introduction: The Versatile Nature of Silver(I)-Thiocyanate Coordination

The coordination chemistry of silver(I) with the thiocyanate anion (SCN⁻) is a rich and diverse field, driven by the multifaceted nature of both the metal ion and the ligand. Silver(I), a soft Lewis acid, exhibits a strong affinity for the soft sulfur donor atom of the thiocyanate ligand.[1][2] However, the ambidentate nature of the thiocyanate ion, which possesses both sulfur and nitrogen donor atoms, allows for a variety of coordination modes, leading to a wide array of molecular and supramolecular structures.[1][3][4] This structural versatility, in turn, gives rise to a broad spectrum of chemical and physical properties, making silver(I) thiocyanate complexes promising candidates for applications in medicine, materials science, and catalysis.[2][5][6]

The thiocyanate ligand can act as a terminal ligand, bonding through either the nitrogen (isothiocyanate) or the sulfur (thiocyanate) atom. More commonly, it functions as a bridging ligand, linking two or more silver(I) centers to form dimers, polymers, and complex coordination networks.[2][4] The coordination geometry around the silver(I) ion in these complexes is also variable, with linear, trigonal planar, and tetrahedral arrangements being the most prevalent. These structural features are influenced by factors such as the stoichiometry of the reactants, the nature of any co-ligands present, and the reaction conditions.[2]

This guide will delve into the fundamental aspects of silver(I)-thiocyanate coordination chemistry, providing researchers and professionals with the detailed information necessary to understand, synthesize, and utilize these fascinating compounds.

Synthesis of Silver(I) Thiocyanate Complexes

The synthesis of silver(I) thiocyanate complexes is typically achieved through straightforward precipitation or solution-based reactions. The choice of synthetic route often depends on the desired product, whether it be the simple binary salt, AgSCN, or more complex coordination polymers and clusters incorporating other ligands.

A common method involves the reaction of a soluble silver(I) salt, such as silver nitrate (AgNO₃), with a source of thiocyanate ions, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent.[5] The resulting silver thiocyanate often precipitates from the solution due to its low solubility in many common solvents.[5]

Experimental Protocol: Synthesis of this compound (AgSCN) [5]

-

Materials: Silver nitrate (AgNO₃), Potassium thiocyanate (KSCN), Distilled water.

-

Procedure: a. Prepare a solution of silver nitrate in distilled water. b. Prepare a separate solution of potassium thiocyanate in distilled water. c. Slowly add the potassium thiocyanate solution to the silver nitrate solution while stirring. d. A white precipitate of this compound (AgSCN) will form immediately. e. The precipitate can be collected by filtration, washed with distilled water to remove any unreacted salts, and then dried.

For the synthesis of more complex structures, such as coordination polymers, additional ligands are introduced into the reaction mixture. These co-ligands, often nitrogen- or phosphorus-donating species, can coordinate to the silver(I) center and influence the final structure of the complex.[2]

Experimental Protocol: Synthesis of a Silver(I) Thiocyanate Coordination Polymer with 4-Benzoylpyridine (4BP) [2]

-

Materials: Silver nitrate (AgNO₃), Ammonium thiocyanate (NH₄SCN), 4-Benzoylpyridine (4BP), Ethanol, Distilled water.

-

Procedure for [Ag(4BP)(SCN)]n: a. Dissolve silver nitrate (1 mmol) in 10 mL of distilled water. b. Add a saturated aqueous solution of ammonium thiocyanate. c. To this mixture, add an ethanolic solution (10 mL) of 4-benzoylpyridine (1 mmol). d. Allow the mixture to stand at room temperature for slow evaporation. e. Pale-yellow block crystals of the coordination polymer will form over several days. f. Collect the crystals by filtration and air dry.

Structural Characterization and Coordination Modes

The structural diversity of silver(I) thiocyanate complexes is a direct result of the flexible coordination behavior of both the silver(I) ion and the thiocyanate ligand. Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional arrangement of atoms in these complexes.

Coordination Geometry of Silver(I)

In its complexes with thiocyanate, silver(I) typically adopts one of the following coordination geometries:

-

Linear: A coordination number of two, often seen in simple anionic complexes like [Ag(SCN)₂]⁻.

-

Trigonal Planar: A coordination number of three.

-

Tetrahedral: A coordination number of four, which is very common in coordination polymers where the silver ion is bridged by multiple thiocyanate ligands.[2] The geometry is often distorted from a perfect tetrahedron.[2]

Coordination Modes of the Thiocyanate Ligand

The thiocyanate ligand is an ambidentate ligand, meaning it can coordinate to a metal center through two different atoms, in this case, nitrogen or sulfur.[1][3][4] Furthermore, it can act as a bridging ligand, connecting multiple metal centers. The most common coordination modes observed in silver(I) complexes are depicted below:

In silver(I) complexes, the thiocyanate ligand frequently acts as a bridge between silver centers, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.[2] The µ-1,3 bridging mode is particularly common, resulting in chains or layers.

Quantitative Structural Data

The following tables summarize key bond lengths and angles for representative silver(I) thiocyanate complexes, as determined by single-crystal X-ray diffraction.

Table 1: Selected Bond Lengths (Å) in Silver(I) Thiocyanate Complexes

| Complex | Ag-S (Å) | Ag-N (Å) | Reference |

| [Ag(4BP)(SCN)]n | 2.515 - 2.569 | 2.334 | [2] |

| {(4BPH)⁺[Ag(SCN)₂]⁻}n | 2.575 - 2.679 | 2.213 | [2] |

| AgSCN | 2.431 - 2.995 | 2.150 - 2.153 | [5] |

| [Ag(μ₂-Diaz)(μ₂-SCN)] (Diaz = 1,3-diazinane-2-thione) | 2.569 - 2.890 | - | [7] |

Table 2: Selected Bond Angles (°) in Silver(I) Thiocyanate Complexes

| Complex | Angle | Value (°) | Reference |

| [Ag(4BP)(SCN)]n | S-Ag-S | 102.9 - 120.5 | [2] |

| S-Ag-N | 96.9 - 125.7 | [2] | |

| {(4BPH)⁺[Ag(SCN)₂]⁻}n | S-Ag-S | 99.98 - 132.4 | [2] |

| S-Ag-N | 104.9 - 116.8 | [2] | |

| AgSCN | S-C-N | 179.6 | [5] |

Spectroscopic Properties

Vibrational and nuclear magnetic resonance spectroscopy are invaluable tools for characterizing silver(I) thiocyanate complexes, providing insights into the coordination environment of the thiocyanate ligand and the overall structure of the complex.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of the thiocyanate ligand is particularly sensitive to its coordination mode. The C-N and C-S stretching frequencies are diagnostic.

-

C-N Stretching Vibration (ν(CN)): This strong band typically appears in the range of 2050-2175 cm⁻¹. For terminal N-bonded isothiocyanates, this frequency is generally higher than for terminal S-bonded thiocyanates. In bridging thiocyanate ligands, the ν(CN) frequency is often elevated compared to the free ion.

-

C-S Stretching Vibration (ν(CS)): This band is usually found between 690 and 860 cm⁻¹. An increase in the ν(CS) frequency compared to the free SCN⁻ ion is indicative of S-coordination, while a decrease suggests N-coordination.

-

SCN Bending Vibration (δ(SCN)): This vibration occurs around 470-490 cm⁻¹.

Table 3: Typical Vibrational Frequencies (cm⁻¹) for Coordinated Thiocyanate

| Coordination Mode | ν(CN) | ν(CS) | δ(SCN) |

| Free SCN⁻ | ~2053 | ~748 | ~470 |

| N-bonded (M-NCS) | >2050 | <748 | ~470-490 |

| S-bonded (M-SCN) | ~2100 | >748 | ~410-440 |

| Bridging (M-SCN-M) | >2100 | >748 | ~460-480 |

Experimental Protocol: FT-IR Spectroscopy of a Solid Silver(I) Thiocyanate Complex

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex (1-2 mg) with approximately 200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a transparent disk using a pellet press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: a. Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal. b. Place the sample in the spectrometer. c. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). d. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR can provide information about organic co-ligands, ¹⁰⁹Ag NMR can directly probe the silver(I) nucleus. However, ¹⁰⁹Ag NMR is often challenging due to the low gyromagnetic ratio and long relaxation times of the ¹⁰⁹Ag nucleus.[8] The chemical shift of ¹⁰⁹Ag is sensitive to its coordination environment.[8]

For complexes containing phosphine ligands, ³¹P NMR is a powerful tool. The coordination of a phosphine ligand to a silver(I) center typically results in a downfield shift of the ³¹P NMR signal compared to the free phosphine. Coupling between the ³¹P and ¹⁰⁹Ag (or ¹⁰⁷Ag) nuclei can also be observed, providing direct evidence of a Ag-P bond.

Applications in Drug Development

Silver(I) complexes have long been recognized for their antimicrobial properties. More recently, silver(I) thiocyanate complexes, particularly those containing phosphine co-ligands, have emerged as promising anticancer agents.[9][10]

Anticancer Activity

Several studies have demonstrated that silver(I) phosphine thiocyanate complexes exhibit significant cytotoxicity against various cancer cell lines, including esophageal and breast cancer cells.[9][10] In some cases, these complexes have shown higher efficacy and greater selectivity for cancer cells over non-malignant cells compared to the widely used chemotherapy drug, cisplatin.[10]

The proposed mechanism of action for these complexes involves the induction of apoptosis (programmed cell death) in cancer cells.[9][10] This is thought to occur through the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspases, which are key enzymes in the apoptotic pathway.[10]

Applications in Materials Science

The ability of the thiocyanate ligand to bridge silver(I) ions has been extensively utilized in the construction of coordination polymers. These materials can exhibit interesting properties, such as luminescence and photocatalysis.

Coordination Polymers

Silver(I) thiocyanate-based coordination polymers can adopt a variety of architectures, from simple one-dimensional chains to complex three-dimensional frameworks. The dimensionality and topology of these polymers can be controlled by the choice of co-ligands and reaction conditions. These materials are being investigated for applications in areas such as gas storage and separation.[2]

Photocatalysis

This compound (AgSCN) is a semiconductor with a band gap that allows it to absorb UV light.[5] When combined with silver nanoparticles to form Ag@AgSCN nanocomposites, the resulting material exhibits enhanced photocatalytic activity under visible light.[11] The surface plasmon resonance of the silver nanoparticles increases the absorption of visible light and promotes the separation of photogenerated electron-hole pairs, leading to more efficient degradation of organic pollutants.[11]

Conclusion and Future Outlook

The coordination chemistry of silver(I) with thiocyanate ligands is a vibrant and expanding area of research. The unique properties of these complexes, stemming from their structural versatility, have positioned them as promising candidates for a range of applications. In the field of drug development, silver(I) phosphine thiocyanate complexes represent a novel class of potential anticancer agents with a distinct mechanism of action. Further research is needed to optimize their efficacy and selectivity, and to fully elucidate their biological targets. In materials science, the rational design and synthesis of silver(I) thiocyanate-based coordination polymers and nanocomposites hold great promise for the development of new functional materials for catalysis, sensing, and environmental remediation. As our understanding of the fundamental principles governing the formation and properties of these complexes grows, so too will the opportunities for their practical application.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. mdpi.com [mdpi.com]

- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Apoptosis-inducing ability of silver(I) cyanide-phosphines useful for anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Ag) Silver NMR [chem.ch.huji.ac.il]

- 9. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ability of silver(I) thiocyanate 4-methoxyphenyl phosphine to induce apoptotic cell death in esophageal cancer cells is correlated to mitochondrial perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile synthesis of silver/silver thiocyanate (Ag@AgSCN) plasmonic nanostructures with enhanced photocatalytic performance - PMC [pmc.ncbi.nlm.nih.gov]

understanding bridging modes of thiocyanate in silver polymers

An In-depth Technical Guide to Understanding Bridging Modes of Thiocyanate in Silver Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the versatile bridging capabilities of the thiocyanate (SCN⁻) ligand in the formation of silver(I) coordination polymers. The ability of thiocyanate to adopt various coordination modes is a key factor in the structural diversity of these polymers, leading to one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. Understanding these bridging modes is crucial for the rational design and synthesis of novel silver-based materials with potential applications in various fields, including medicine and materials science.

Introduction to Thiocyanate Coordination Chemistry

The thiocyanate anion is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the sulfur atom (thiocyanato), the nitrogen atom (isothiocyanato), or by bridging two or more metal centers.[1] This flexibility, arising from the delocalized nature of its π-electron system, allows for a rich and varied coordination chemistry.[2] In the context of silver(I) polymers, the thiocyanate ligand frequently acts as a bridging spacer, linking silver ions to generate extended polymeric structures. The specific bridging mode adopted is influenced by several factors, including the solvent system, the presence of ancillary ligands, and the reaction conditions.[2][3]

Common Bridging Modes of Thiocyanate in Silver Polymers

The thiocyanate ligand can bridge silver(I) centers in several distinct ways, leading to the formation of diverse polymeric architectures. The most prevalent bridging modes are detailed below.

The µ₁‚₃ Bridging Mode

In the µ₁‚₃-SCN⁻ bridging mode, the thiocyanate ligand links two silver centers in an end-to-end fashion, with the sulfur atom coordinating to one silver ion and the nitrogen atom to another. This is one of the most common bridging modes and typically leads to the formation of one-dimensional chains or contributes to the construction of higher-dimensional networks.[3][4]

The µ₁‚₁ Bridging Mode

The µ₁‚₁-SCN⁻ bridging mode involves the sulfur atom of the thiocyanate ligand bridging two silver centers. This "end-on" coordination through the sulfur atom can lead to the formation of dimeric or polymeric structures.[3]

The µ₁‚₁‚₃ Bridging Mode

A more complex bridging mode is the µ₁‚₁‚₃-SCN⁻, where the thiocyanate ligand coordinates to three silver(I) ions simultaneously. In this arrangement, the sulfur atom typically bridges two silver centers (µ₁‚₁), while the nitrogen atom coordinates to a third silver ion. This mode of coordination can result in the formation of intricate two-dimensional or three-dimensional polymeric networks.[2][3]

The various coordination modes of the thiocyanate ligand are illustrated in the diagram below.

References

Silver Thiocyanate: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a thorough overview of silver thiocyanate (AgSCN), a versatile inorganic compound with significant applications in analytical chemistry, materials science, and beyond. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and key applications.

Chemical Identifiers and Physicochemical Properties

This compound is the silver salt of thiocyanic acid. It is a white, crystalline powder that is sparingly soluble in water.[1][2] The primary identifiers and physicochemical properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 1701-93-5 | [1][3][4] |

| IUPAC Name | silver(I) thiocyanate | [1][3] |

| Molecular Formula | CAgNS | [3][5][6] |

| InChI | InChI=1S/CHNS.Ag/c2-1-3;/h3H;/q;+1/p-1 | [3][4] |

| InChIKey | RHUVFRWZKMEWNS-UHFFFAOYSA-M | [3][4] |

| SMILES | C(#N)[S-].[Ag+] | [3][7] |

| EC Number | 216-934-9 | [1][6] |

| PubChem CID | 74345 | [3][5] |

| Synonyms | Silver isothiocyanate, Silver(I) thiocyanate, Thiocyanic acid, silver(1+) salt | [1][3][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 165.95 g/mol | [3][5][8] |

| Appearance | White to off-white crystalline powder | [1][5][9] |

| Melting Point | 170 °C (decomposes) | [1] |

| Solubility in Water | 0.14 mg/L (at 20 °C) | [1] |

| Solubility Product (Ksp) | 1.03 x 10⁻¹² | [1] |

| Crystal Structure | Monoclinic | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a common analytical technique are provided below.

Synthesis of this compound via Precipitation

This compound is typically synthesized through a precipitation reaction involving a soluble silver salt, most commonly silver nitrate, and a soluble thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate.[1][2]

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Distilled water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of silver nitrate by dissolving a known mass of AgNO₃ in distilled water.

-

Prepare a separate solution of potassium thiocyanate (or ammonium thiocyanate) by dissolving a stoichiometric amount of the salt in distilled water.

-

-

Precipitation:

-

Slowly add the potassium thiocyanate solution to the silver nitrate solution while continuously stirring.

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Further wash the precipitate with ethanol to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered this compound to a watch glass or drying dish.

-

Dry the product in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Halides using the Volhard Method

The Volhard method is a back-titration procedure used for the determination of anions that precipitate with silver ions, such as halides (Cl⁻, Br⁻, I⁻).[3][4][5][7][8] In this method, a known excess of silver nitrate is added to the sample, and the unreacted silver ions are then titrated with a standard solution of potassium thiocyanate.

Materials:

-

Sample containing halide ions

-

Standardized silver nitrate (AgNO₃) solution (known concentration)

-

Standardized potassium thiocyanate (KSCN) solution (known concentration)

-

Ferric ammonium sulfate (Fe(NH₄)(SO₄)₂) indicator solution

-

Nitric acid (HNO₃)

-

Burette, pipettes, and conical flasks

Procedure:

-

Sample Preparation:

-

Accurately measure a known volume of the sample solution into a conical flask.

-

Acidify the solution with dilute nitric acid.

-

-

Precipitation of Halide:

-

Add a known excess volume of the standard silver nitrate solution to the flask. This will precipitate the halide ions as silver halide (e.g., AgCl).

-

-

Titration:

-

Add a few drops of the ferric ammonium sulfate indicator to the solution.

-

Titrate the excess (unreacted) silver ions with the standard potassium thiocyanate solution from a burette.

-

The endpoint is reached when a permanent, faint reddish-brown color appears, which is due to the formation of the ferric thiocyanate complex ([Fe(SCN)]²⁺).[8]

-

-

Calculation:

-

Calculate the moles of silver nitrate that reacted with the potassium thiocyanate.

-

Subtract this value from the total moles of silver nitrate initially added to determine the moles of silver nitrate that reacted with the halide ions in the sample.

-

From this, the concentration of the halide in the original sample can be calculated.

-

The logical relationship in the Volhard method is depicted in the diagram below.

Caption: Logical workflow of the Volhard method.

Applications in Research and Development

This compound is a valuable compound with a range of applications in scientific research and industrial processes.

-

Analytical Chemistry: Beyond the Volhard method, this compound is used as a reagent for the detection and quantification of various ions.[5][10] Its low solubility makes it useful in gravimetric analysis and as an indicator in certain titrations.

-

Materials Science: It serves as a precursor in the synthesis of silver-based nanomaterials, including silver nanoparticles.[1][10] These nanoparticles have applications in catalysis, electronics, and photonics due to their unique optical and electronic properties.

-

Photocatalysis: this compound and its composites, such as Ag@AgSCN, have demonstrated photocatalytic activity for the degradation of organic pollutants under visible light irradiation.[6] The surface plasmon resonance of silver nanoparticles in these composites enhances their photocatalytic efficiency.[6]

-

Pharmaceutical and Antimicrobial Applications: Silver compounds, in general, are known for their antimicrobial properties. This compound has been investigated for its potential use in topical antiseptics and wound care products.[5] Research has also shown the formation of this compound nanoparticles in artificial digestion models when silver ions are present, which is relevant for understanding the fate of ingested silver.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Volhard`s Method | PPT [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. titrations.info [titrations.info]

- 8. canterbury.ac.nz [canterbury.ac.nz]

- 9. Facile synthesis of silver/silver thiocyanate (Ag@AgSCN) plasmonic nanostructures with enhanced photocatalytic performance. | University of Kentucky College of Arts & Sciences [geography.as.uky.edu]

- 10. chemimpex.com [chemimpex.com]

Thermogravimetric Analysis of Silver Thiocyanate (AgSCN) Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of silver thiocyanate (AgSCN) using thermogravimetric analysis (TGA). This document provides a comprehensive overview of the experimental protocols, quantitative data analysis, and the decomposition pathway of AgSCN, serving as a valuable resource for professionals in research and development.

Introduction to Thermogravimetric Analysis of AgSCN

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound (AgSCN), a white crystalline powder, TGA provides critical data on its decomposition profile, which is essential for its application in various fields, including the synthesis of silver nanoparticles.[1][2]

The thermal decomposition of AgSCN is a multi-stage process involving the formation of intermediate products before complete decomposition to its elemental constituents. Understanding these stages, the temperatures at which they occur, and the associated mass losses is crucial for controlling processes that involve the thermal treatment of AgSCN.

Experimental Protocols

A detailed experimental protocol for the thermogravimetric analysis of AgSCN is crucial for obtaining reproducible and accurate results. The following methodology is based on established thermal analysis procedures.

2.1. Instrumentation

A simultaneous thermogravimetric analyzer (TGA/DTA) is recommended for the analysis. This instrument allows for the simultaneous measurement of mass change (TGA) and the temperature difference between the sample and a reference material (Differential Thermal Analysis - DTA), providing insights into both mass loss events and associated thermal events (endothermic or exothermic).

2.2. Sample Preparation

-

Sample Mass: A sample mass of approximately 250 mg of finely powdered AgSCN is recommended.[3]

-

Crucible: An alumina crucible is a suitable sample holder.[3]

-

Reference Material: α-alumina is used as the inert reference substance for DTA measurements.[3]

2.3. TGA/DTA Parameters

-

Heating Rate: A linear heating rate of 5 °C per minute is employed.[3]

-

Temperature Range: The analysis is typically conducted from ambient temperature up to 1000 °C.[3]

-

Atmosphere: The experiment is performed in a controlled atmosphere, for example, a current of air flowing at a rate of 10 L/h.[3] This allows for the investigation of oxidative decomposition.

-

Instrument Sensitivities:

2.4. Evolved Gas Analysis (Optional but Recommended)

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[2][4] This technique, known as Evolved Gas Analysis (EGA), provides real-time information about the chemical nature of the volatile decomposition products.[2][4]

Data Presentation and Interpretation

The thermal decomposition of AgSCN as determined by TGA/DTA occurs in distinct stages. The quantitative data from a typical analysis is summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Approx.) | Key Events |

| Stage 1 | ~280 | - | Endothermic peak followed by an exothermic transformation.[3] |

| Stage 2 | Up to 600 | Variable | Decomposition with the formation of silver sulfate as an intermediate.[3] |

| Stage 3 | ~850 | Variable | Decomposition of silver sulfate to metallic silver.[3] |

| Final Residue | >850 | - | Metallic silver.[3] |

Note: The exact mass loss percentages can vary depending on the specific experimental conditions.

The DTA curve for AgSCN shows an initial endothermic peak immediately followed by an exothermic transformation.[3] A subsequent mass loss event occurs at approximately 850 °C, which is attributed to the decomposition of an intermediate, silver sulfate, leading to the formation of metallic silver.[3] The melting point of the final silver residue is observed on the DTA curve at around 970 °C.[3]

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of AgSCN.

4.2. Decomposition Pathway

The proposed decomposition pathway of this compound upon heating in an air atmosphere is depicted below.

Conclusion

This technical guide provides a comprehensive framework for understanding and performing the thermogravimetric analysis of this compound. The presented experimental protocols, quantitative data, and decomposition pathway offer valuable insights for researchers and scientists working with this compound. The multi-stage decomposition, involving the formation of silver sulfate as an intermediate and culminating in the formation of metallic silver, highlights the complex thermal behavior of AgSCN. For a more detailed analysis of the evolved gases and a definitive confirmation of the reaction mechanism, coupling TGA with mass spectrometry or FTIR spectroscopy is highly recommended.

References

X-ray diffraction (XRD) pattern of silver thiocyanate powder

An In-depth Technical Guide to the X-ray Diffraction (XRD) Pattern of Silver Thiocyanate (AgSCN) Powder

Introduction

This compound (AgSCN) is an inorganic silver salt of thiocyanic acid, appearing as a white crystalline powder.[1] It is a material of interest in various fields, including the synthesis of silver-based nanoparticles and as a component in photocatalytic structures.[1][2] For researchers, scientists, and professionals in drug development and materials science, understanding the solid-state characteristics of AgSCN is crucial for quality control, phase identification, and structural analysis.

X-ray diffraction (XRD) is a primary analytical technique used to determine the crystallographic structure of a material.[1] The XRD pattern of a crystalline solid provides a unique "fingerprint" based on the arrangement of atoms in its crystal lattice. This guide provides a comprehensive overview of the crystal structure and expected X-ray powder diffraction pattern of this compound, along with detailed experimental protocols for its characterization.

Crystal Structure of this compound

This compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. Multiple studies have confirmed its space group as C2/c (No. 15).[1][3][4][5] The structure consists of one-dimensional zig-zag chains of AgSCN.[4] Within this structure, the silver(I) ion exhibits a distorted tetrahedral coordination geometry.[3][6] The thiocyanate ligand (SCN⁻) acts as a bridging ligand, linking the silver centers through both its sulfur and nitrogen atoms, which contributes to the formation of the polymeric structure.[3][6]

While the space group and crystal system are well-established, slight variations in the reported lattice parameters exist in the literature, which may be attributed to different experimental conditions (e.g., temperature) or refinement methods.[3][4] A summary of these crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound (AgSCN)

| Parameter | Value (Zhu et al., 2003)[1][4] | Value (Rietveld Refinement, 275 K)[3] | Value (Materials Project)[5] |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c (No. 15) | C2/c (No. 15) | C2/c (No. 15) |

| Lattice Constant a | 8.792(5) Å | 8.7210(8) Å | 9.24 Å |

| Lattice Constant b | 7.998(5) Å | 7.9318(8) Å | 8.42 Å |

| Lattice Constant c | 8.207(5) Å | 12.3329(5) Å | 8.50 Å |

| Angle β | 93.75(1)° | 138.750(3)° | 99.68° |

| Unit Cell Volume | 575.9 ų | 562.497(9) ų | 652.03 ų |

| Molecules per Cell (Z) | 8 | 8 | 8 |

The X-ray Powder Diffraction Pattern

The powder XRD pattern of AgSCN is a direct consequence of its monoclinic crystal structure. The diffraction peaks observed correspond to constructive interference from the crystallographic planes, as described by Bragg's Law. The standard reference pattern for monoclinic this compound can be found in the Joint Committee on Powder Diffraction Standards (JCPDS) database under file number 72-1176 .[2] Researchers should use this reference file for phase identification. While specific peak positions and intensities are dependent on the experimental setup, the overall pattern is a definitive characteristic of the material.

Experimental Protocol for Powder XRD Analysis

A robust experimental protocol is essential for obtaining high-quality XRD data. The following sections outline the key steps from sample preparation to data collection.

Synthesis and Sample Preparation

-

Synthesis : AgSCN powder is typically synthesized via a simple precipitation reaction.[2] An aqueous solution of a soluble silver salt, such as silver nitrate (AgNO₃), is mixed with an aqueous solution of a thiocyanate salt, like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).[2][6]

-

AgNO₃(aq) + NH₄SCN(aq) → AgSCN(s) + NH₄NO₃(aq)

-

-

Collection and Washing : The resulting white precipitate (AgSCN) is collected by centrifugation or filtration.[2] It should be washed several times with deionized water to remove any unreacted ions.[2]

-

Drying : The washed powder is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours to remove residual water.[2]

-

Homogenization : For XRD analysis, the dried AgSCN powder should be gently ground using an agate mortar and pestle to ensure a fine, uniform particle size. This minimizes preferred orientation effects in the sample holder, leading to more accurate intensity measurements.

-